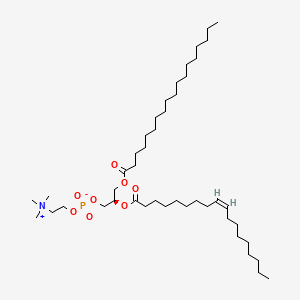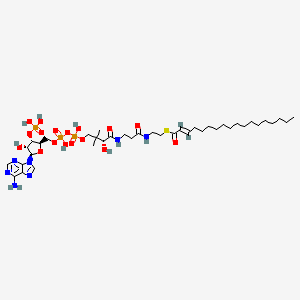
Latrunculol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latrunculol B is a macrolide. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Ophthalmology Research
Latrunculol B (LAT-B) has been studied for its potential in ophthalmology, particularly in treating glaucoma. Research shows that LAT-B, derived from the marine sponge Latrunculia magnifica, increases outflow facility in monkeys' eyes, suggesting its potential as an anti-glaucoma strategy (Peterson et al., 2000). Another study confirmed that topical LAT-B can decrease intraocular pressure without adversely affecting the cornea, highlighting its therapeutic potential for glaucoma (Okka et al., 2004).
2. Plant Biology
LAT-B is also utilized in plant biology research. It has been shown to affect plant cell elongation by disrupting actin filaments, indicating its role in understanding plant cell growth and development. This research found that in the absence of F-actin, due to LAT-B, plants develop normally but are stunted, which is essential in understanding plant cell structure and function (Baluška et al., 2001).
3. Cellular and Molecular Biology
In cellular and molecular biology, LAT-B's role in actin filament disassembly has been pivotal. A study demonstrated the structural and functional implications of LAT-B on actin, providing insights into its biological activity and interaction with actin-binding proteins (Yarmola et al., 2000). Another study explored the effects of LAT-B on human trabecular meshwork cells, showing that it influences fundamental cell behaviors by disrupting the actin cytoskeleton, thus contributing to our understanding of cell mechanics (Wood et al., 2011).
Propriétés
Nom du produit |
Latrunculol B |
|---|---|
Formule moléculaire |
C23H35NO7S |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
(4R)-4-[(1R,4Z,8S,9S,10Z,12S,15R,17R)-8,17-dihydroxy-9-methoxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-dien-17-yl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C23H35NO7S/c1-14-4-7-16-11-17(12-23(28,31-16)20-13-32-22(27)24-20)30-21(26)10-15(2)5-8-18(25)19(29-3)9-6-14/h6,9-10,14,16-20,25,28H,4-5,7-8,11-13H2,1-3H3,(H,24,27)/b9-6-,15-10-/t14-,16+,17+,18-,19-,20-,23+/m0/s1 |
Clé InChI |
OIRNCQGGSINBCB-QFSORZBASA-N |
SMILES isomérique |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC[C@@H]([C@H](/C=C1)OC)O)/C |
SMILES canonique |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C(C=C1)OC)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)






![3-(1H-indazol-6-yl)-1-propan-2-yl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1263175.png)




